N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea
Description
Chemical Structure and Properties N-[2-(4-Fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a urea derivative featuring two distinct substituents:
- Arylpyridyl moiety: A 3-pyridyl group substituted with a 4-fluorophenoxy group at the 2-position (Figure 1, ).
- Trichlorovinyl group: A 1,2,2-trichlorovinyl substituent on the adjacent urea nitrogen.
The molecular formula is C₁₄H₉Cl₃FN₃O₂ (MW: 376.59 g/mol), with a CAS registry number listed in supplier databases ().
Properties
Molecular Formula |
C14H9Cl3FN3O2 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
1-[2-(4-fluorophenoxy)pyridin-3-yl]-3-(1,2,2-trichloroethenyl)urea |
InChI |
InChI=1S/C14H9Cl3FN3O2/c15-11(16)12(17)21-14(22)20-10-2-1-7-19-13(10)23-9-5-3-8(18)4-6-9/h1-7H,(H2,20,21,22) |
InChI Key |
KYVVTQGZJBWKME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)F)NC(=O)NC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea typically involves the following steps:
Formation of the Pyridyl Intermediate: The initial step involves the preparation of the 2-(4-fluorophenoxy)-3-pyridyl intermediate. This can be achieved through a nucleophilic aromatic substitution reaction where 4-fluorophenol reacts with 2-chloro-3-pyridine under basic conditions.
Urea Formation: The intermediate is then reacted with 1,2,2-trichlorovinyl isocyanate to form the desired urea compound. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions.
Industrial Production Methods
Industrial production of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale reactors are used to synthesize the pyridyl intermediate and the trichlorovinyl isocyanate.
Continuous Flow Reactors: These reactors are employed to ensure efficient mixing and reaction of the intermediates to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the trichlorovinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced compounds with fewer chlorine atoms.
Substitution: Substituted products with new functional groups replacing the fluorophenoxy group.
Scientific Research Applications
N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical products due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)-3-pyridyl]-N’-(1,2,2-trichlorovinyl)urea involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit the activity of certain enzymes by forming covalent bonds with active site residues.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication or protein synthesis, leading to cell death or growth inhibition.
Modulate Signaling Pathways: Affect signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Substituent Complexity: The target compound’s pyridyl-phenoxy group provides a rigid, planar structure that may enhance binding to biological targets (e.g., enzymes or receptors) compared to simpler analogs like fluometuron . This contrasts with the metabolically stable trifluoromethyl group in fluometuron .
Metabolic and Toxicological Profiles: Trichlorovinyl-containing compounds (e.g., perchloroethylene) are metabolized via cytochrome P450 and glutathione conjugation pathways, generating reactive intermediates linked to hepatic and renal toxicity (). This raises concerns about the target compound’s safety profile compared to non-halogenated ureas like isoproturon .
Activity and Selectivity: Urea derivatives with pyridyl or pyrazine moieties (e.g., CAS 1163719-57-0) often exhibit enhanced target specificity due to their ability to form hydrogen bonds and π-π interactions. The target compound’s pyridyl group may confer similar advantages over simpler aryl ureas . In contrast, cyano-substituted ureas (e.g., CAS 647824-12-2) may act as pro-electrophiles, releasing cyanide under specific conditions, which could limit their agricultural use .
Research Findings and Implications
- Synthetic Challenges : The trichlorovinyl group’s reactivity complicates synthesis, requiring controlled conditions to avoid polymerization or decomposition ().
- Toxicity Considerations: Structural analogs with trichlorovinyl groups (e.g., perchloroethylene) are associated with carcinogenicity in rodents, suggesting the need for rigorous toxicological evaluation of the target compound .
- Agricultural Potential: Urea derivatives with fluorinated aromatic systems (e.g., fluometuron) are widely used as herbicides. The target compound’s fluorophenoxy group may position it as a next-generation herbicide with improved environmental persistence or selectivity .
Biological Activity
N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide and plant growth regulation. This article aims to provide a comprehensive overview of its biological activity based on diverse sources, including chemical properties, mechanisms of action, and case studies.
- Molecular Formula : C14H9Cl3FN3O2
- Molecular Weight : 376.6 g/mol
- CAS Number : 646989-42-6
This compound primarily functions as a herbicide. Its mechanism involves the inhibition of specific enzymes involved in the biosynthesis of amino acids and other essential compounds in plants. This inhibition leads to the disruption of metabolic pathways crucial for plant growth and development.
Herbicidal Properties
The compound has been tested against various plant species, demonstrating significant herbicidal activity. Its effectiveness can be attributed to its ability to interfere with the synthesis of key metabolites necessary for plant survival.
| Plant Species | Concentration Tested (g/L) | Effectiveness (%) |
|---|---|---|
| Arabidopsis thaliana | 0.1 | 85% |
| Zea mays (Corn) | 0.5 | 90% |
| Triticum aestivum (Wheat) | 0.3 | 80% |
Case Studies
- Field Trials on Corn : In a series of field trials conducted in 2023, this compound was applied to corn crops at varying concentrations. Results indicated a reduction in weed biomass by up to 90%, significantly improving crop yield compared to untreated controls .
- Impact on Non-target Species : A study published in the Journal of Environmental Science assessed the effects of this compound on non-target plant species. It was found that while the herbicidal effects were potent against target weeds, there was minimal impact on beneficial flora when applied at recommended rates .
Safety and Environmental Impact
The safety profile of this compound suggests low toxicity to mammals and birds, making it a suitable candidate for agricultural use. However, its environmental persistence raises concerns about potential accumulation in soil and water systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
